1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine is a synthetic organic compound characterized by its unique molecular structure. This compound features a benzodioxine ring fused with an azetidine ring, connected via a carbonyl group and an oxolane moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxine Ring: Starting with a suitable precursor, such as catechol, the benzodioxine ring is formed through a cyclization reaction with an appropriate dihalide under basic conditions.
Introduction of the Carbonyl Group: The benzodioxine intermediate is then subjected to acylation using an acyl chloride or anhydride to introduce the carbonyl group.
Formation of the Azetidine Ring: The azetidine ring is synthesized by reacting an appropriate amine with a suitable halide or tosylate, followed by cyclization under basic conditions.
Attachment of the Oxolane Moiety: The final step involves the reaction of the azetidine intermediate with an oxolane derivative, such as oxolane-3-methanol, under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, tosylates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-2-yl)methoxy]azetidine: A structural isomer with a different position of the oxolane moiety.
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-4-yl)methoxy]azetidine: Another isomer with the oxolane moiety attached at a different position.
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(tetrahydrofuran-3-yl)methoxy]azetidine: A compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness: 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzodioxine ring, azetidine ring, and oxolane moiety makes it a versatile compound with diverse applications in scientific research.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-17(16-11-22-14-3-1-2-4-15(14)23-16)18-7-13(8-18)21-10-12-5-6-20-9-12/h1-4,12-13,16H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDAUOZQOQCSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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